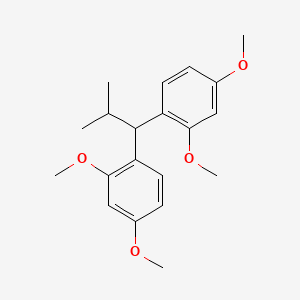
Benzene, 1,1'-(2-methylpropylidene)bis[2,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-]: is an organic compound with the molecular formula C20H26O4 This compound is characterized by the presence of two benzene rings connected by a 2-methylpropylidene bridge, with each benzene ring substituted by two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] typically involves the reaction of 2,4-dimethoxybenzene with 2-methylpropylidene derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology and Medicine: Its derivatives may exhibit biological activity and can be studied for their therapeutic potential .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy groups on the benzene rings activate the aromatic system, making it more susceptible to electrophilic attack. This leads to the formation of intermediates that can undergo further transformations, resulting in the desired products .
Comparison with Similar Compounds
- Benzene, 1,1’-(2-methylpropylidene)bis[4-bromo-2,5-dimethoxy-]
- Benzene, 1,1’-(2-methyl-1-propenylidene)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Comparison: Compared to its similar compounds, Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] is unique due to the presence of methoxy groups at the 2 and 4 positions on the benzene rings. This substitution pattern influences its reactivity and chemical properties, making it distinct from other related compounds .
Properties
CAS No. |
85238-99-9 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[1-(2,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C20H26O4/c1-13(2)20(16-9-7-14(21-3)11-18(16)23-5)17-10-8-15(22-4)12-19(17)24-6/h7-13,20H,1-6H3 |
InChI Key |
ZVJUREZYXHPGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















